MONOSULFURON ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monosulfuron ester is a novel sulfonylurea herbicide known for its potent selectivity in controlling various weeds such as goosefoot and climbing bindweed . This compound is part of the sulfonylurea family, which is widely recognized for its effectiveness in agricultural weed management.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of monosulfuron ester typically involves the reaction of a sulfonylurea precursor with an appropriate esterifying agent under controlled conditions. The process often requires the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as esterification, purification, and crystallization to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Monosulfuron ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Agricultural Applications

Weed Control

Monosulfuron ester is primarily utilized as a post-emergence herbicide in various crops, including corn (Zea mays L.), wheat (Triticum aestivum L.), rice (Oryza sativa L.), and millet (Panicum miliaceum L.) . It effectively targets broadleaf weeds such as goosefoot and climbing bindweed while minimizing harm to the crops .

Efficacy Studies

Research has demonstrated that this compound operates through the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants and some microorganisms, but absent in mammals. This selectivity allows for effective weed management with reduced risk to non-target organisms .

Case Study: Residue Analysis

A study conducted on the determination of this compound residues in wheat grains, straw, and soil revealed that no residues were detected at harvest time when applied at rates up to 45 g active ingredient per hectare. The average recoveries ranged from 76.1% to 100%, indicating effective dissipation and minimal environmental impact .

Environmental Impact

Effects on Non-Target Organisms

Research assessing the impact of this compound on nitrogen-fixing cyanobacteria, specifically Anabaena flos-aquae and Anabaena azotica, indicated significant inhibition of growth and protein synthesis at higher concentrations. The IC50 values for these species were found to be 3.3 nmol/L and 101.3 nmol/L, respectively .

Metabolic Disruption

The herbicide was shown to interfere with protein metabolism by inhibiting ALS activity, leading to reduced production of essential amino acids. This disruption highlights the potential ecological consequences of using this compound in agricultural settings .

Pharmaceutical Potential

Recent studies have explored the potential use of sulfonylureas like this compound as drug candidates against diseases such as tuberculosis. The ability of these compounds to inhibit specific metabolic pathways in bacteria suggests that they may serve as effective therapeutic agents .

Data Summary

Mecanismo De Acción

Monosulfuron ester exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately causes plant death. The molecular targets include the ALS enzyme and associated metabolic pathways .

Comparación Con Compuestos Similares

Monosulfuron: A closely related compound with similar herbicidal properties.

Other Sulfonylureas: Compounds like metsulfuron-methyl and chlorsulfuron share structural similarities and herbicidal mechanisms.

Uniqueness: Monosulfuron ester stands out due to its specific ester functional group, which can influence its environmental behavior and degradation pathways. This unique feature makes it a subject of interest in studies related to herbicide persistence and soil interaction .

Propiedades

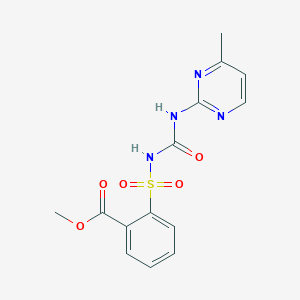

Fórmula molecular |

C14H14N4O5S |

|---|---|

Peso molecular |

350.35 g/mol |

Nombre IUPAC |

methyl 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C14H14N4O5S/c1-9-7-8-15-13(16-9)17-14(20)18-24(21,22)11-6-4-3-5-10(11)12(19)23-2/h3-8H,1-2H3,(H2,15,16,17,18,20) |

Clave InChI |

VGBNSONMEGTIDX-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.